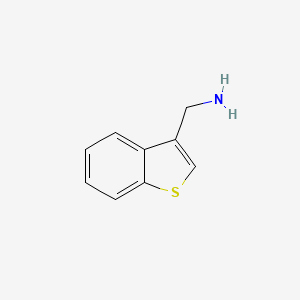

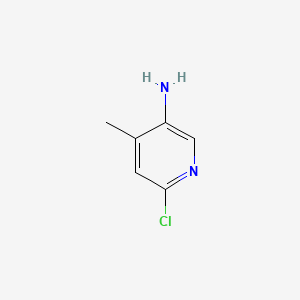

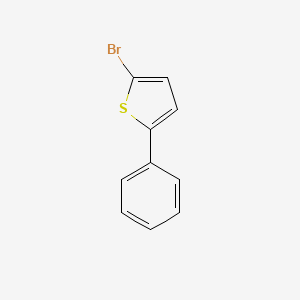

![molecular formula C9H11N3O4 B1272802 4-[(2-氨基乙基)氨基]-3-硝基苯甲酸 CAS No. 59320-41-1](/img/structure/B1272802.png)

4-[(2-氨基乙基)氨基]-3-硝基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid, is a derivative of aminobenzoic acid, which is a building block for various chemical syntheses. The related compounds have been studied for their potential in peptide synthesis, as organic catalysts, and for their interesting molecular and crystal structures due to the presence of amino and nitro groups .

Synthesis Analysis

The synthesis of related compounds, such as 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids, has been optimized for use in liquid-phase peptide synthesis. These compounds are coupled to polyethylene glycol derivatives to obtain a support for peptide synthesis, with improved yields and purification procedures compared to previous methods . Additionally, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester through Fischer esterification has been demonstrated as a simple and efficient one-pot reaction suitable for educational purposes .

Molecular Structure Analysis

The molecular structure of 4-aminobenzoic acid derivatives has been extensively studied. For instance, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a designed inhibitor for influenza virus neuraminidase, forms hydrogen-bonded dimers with specific dihedral angles between substituent groups and the phenyl moiety . The crystal structures of 2-amino-4-nitrobenzoic acid and its cocrystals have been characterized, revealing the robust nature of carboxylic acid·N-pyridine hydrogen bonds and the formation of supramolecular tubes and chains .

Chemical Reactions Analysis

Aminobenzoic acids undergo various chemical reactions, leading to the synthesis of functionalized amino acids and esters. For example, 2-aminobenzoic acid reacts with α,β-acetylenic γ-hydroxy nitriles to afford new classes of unnatural amino acids and esters through facile esterification and acetylene hydration . The double functionalization of 2′-amino-biphenyl-2-ols has been achieved for the synthesis of functionalized 4-nitro-dibenzofurans, indicating the versatility of these compounds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminobenzoic acid derivatives are influenced by their molecular structure. The presence of amino and nitro groups contributes to their ability to form hydrogen bonds, which is crucial for their crystallization and the formation of molecular adducts. These properties are utilized in promoting hydrogen bonding in crystallization processes, as seen in the structures of cocrystals with halo and nitro-substituted aromatic compounds . The crystal structure of 4-aminopyridinium 4-nitrobenzoate 4-nitrobenzoic acid further exemplifies the importance of hydrogen bonding and π–π stacking interactions in the formation of a two-dimensional network .

科学研究应用

合成和化学

有机化学中的合成: 4-氨基-3-硝基苯甲酸及其衍生物(如甲酯)通过费希尔酯化反应合成。这些化合物被用作有机化学入门课程中的实验,提供了一个简单的、一锅反应,在液-液萃取过程中有明显的颜色变化,并使用核磁共振波谱和薄层色谱进行表征 (Kam、Levonis 和 Schweiker,2020).

取代苯并咪唑的固相合成: 相关的化合物树脂结合的 4-氟-3-硝基苯甲酸用于创建取代的 1,2-二氨基苯,然后在各种苯并咪唑的固相合成中使用。这个过程涉及一系列反应,包括还原和酸催化的环化 (Kilburn、Lau 和 Jones,2000).

材料科学

荧光替代品的开发: 在对硫醇定量酶测定的研究中,4,4'-联吡啶二硫和 5-(2-氨基乙基)二硫代-2-硝基苯甲酸等化合物已显示出作为硫醇比色分析的用途。这表明在开发更实用的荧光或化学发光探针以进行药物发现中的高通量筛选方面具有潜在的应用 (Maeda 等人,2005).

多组分晶体的形成: 涉及 4-苯基吡啶和取代苯甲酸(如 3-硝基苯甲酸)的多组分晶体的研究表明化学和结构因素对氢位置和质子转移的影响。这对材料科学中共晶和有机盐的设计和形成具有影响 (Seaton 等人,2013).

环境应用

- 硝基芳香族污染物的修复: 铜绿假单胞菌属菌株 a3 等菌株利用 2-硝基苯甲酸和类似化合物对各种硝基芳香族污染物进行解毒和生物降解。这突出了它们在环境修复中的潜在用途,特别是对于有毒和致突变的硝基芳香族化合物 (Tiwari 等人,2020).

属性

IUPAC Name |

4-(2-aminoethylamino)-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c10-3-4-11-7-2-1-6(9(13)14)5-8(7)12(15)16/h1-2,5,11H,3-4,10H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDQDPCNAIIBSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])NCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387670 |

Source

|

| Record name | 4-(2-aminoethylamino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid | |

CAS RN |

59320-41-1 |

Source

|

| Record name | 4-(2-aminoethylamino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

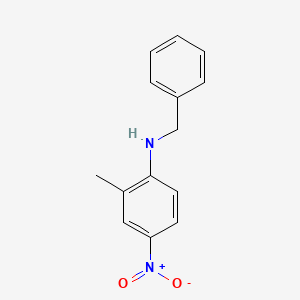

![N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272726.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272730.png)

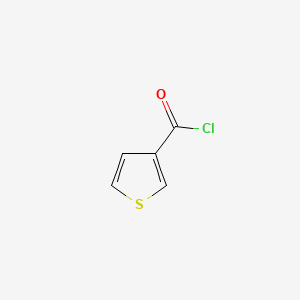

![Benzo[b]thiophene-3-carbonyl chloride](/img/structure/B1272748.png)

![1-(Benzo[b]thiophen-3-yl)-2-bromoethanone](/img/structure/B1272749.png)

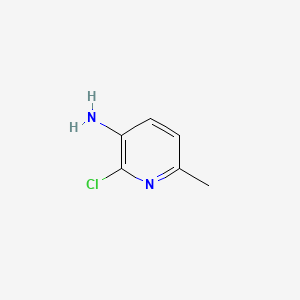

![Benzo[b]thiophen-3-ylmethanamine hydrochloride](/img/structure/B1272750.png)